

Compound of Interest

Compound Name: 2-Amino-5-iodopyrazine

Cat. No.: B1286676

Synthesis of 2-Amino-5-iodopyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed methodology for the synthesis of **2-amino-5-iodopyrazine** from 2-aminopyrazine. Direct iodination of 2-aminopyrazine is often problematic, with studies reporting low yields and side reactions. To overcome this challenge, a two-step approach is recommended, proceeding through a more readily accessible 2-amino-5-bromopyrazine intermediate.

Introduction

2-Amino-5-iodopyrazine is a valuable building block in medicinal chemistry and drug development. The pyrazine scaffold is a key component in numerous pharmaceuticals and agrochemicals.

However, the direct synthesis of **2-amino-5-iodopyrazine** through electrophilic iodination of 2-aminopyrazine is often problematic, with studies reporting low yields and side reactions.

To overcome this challenge, a two-step approach is recommended, proceeding through a more readily accessible 2-amino-5-bromopyrazine intermediate.

Two-Step Synthetic Pathway Overview

The proposed synthesis is a two-step process:

- Bromination:** 2-Aminopyrazine is first brominated at the 5-position using N-bromosuccinimide (NBS) to yield 2-amino-5-bromopyrazine.
- Iodination (Halogen Exchange):** The resulting 2-amino-5-bromopyrazine undergoes a copper-catalyzed Finkelstein-type reaction with sodium iodide to yield the final product, 2-amino-5-iodopyrazine.

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```

Caption: Detailed experimental workflow for the two-step synthesis of **2-amino-5-iodopyrazine**.

Conclusion

The synthesis of **2-amino-5-iodopyrazine** from 2-aminopyrazine is most effectively achieved through a two-step |

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